Octane-3-yl acrylate

描述

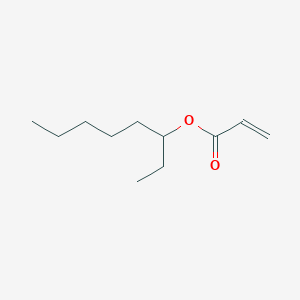

Octane-3-yl acrylate is an acrylate ester derived from acrylic acid and octan-3-ol. Acrylates are characterized by their α,β-unsaturated carbonyl group, which enables rapid polymerization and versatility in industrial applications such as coatings, adhesives, and plastics . The octane-3-yl substituent introduces a branched alkyl chain, influencing properties like hydrophobicity, flexibility, and polymerization kinetics.

属性

CAS 编号 |

1322-13-0 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC 名称 |

octan-3-yl prop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10(5-2)13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 |

InChI 键 |

DNPFOADIPJWGQH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(CC)OC(=O)C=C |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

- Octane-3-yl acrylate : Contains an octan-3-yl group (C₈H₁₇) esterified to acrylic acid. The branched structure may reduce crystallinity compared to linear analogs.

- Butyl acrylate (C₄H₉ ester) : Shorter linear chain, leading to higher reactivity and faster polymerization .

- Hexyl acrylate (C₆H₁₃ ester) : Intermediate chain length, balancing flexibility and hydrophobicity in polymers .

- 1-Octen-3-one: A ketone with a similar carbon chain length but differing in functional group (enone vs. acrylate ester). Both elicit mushroom-like odors, but odor thresholds differ significantly .

Table 1: Structural and Functional Comparisons

| Compound | Functional Group | Chain Length | Key Structural Feature |

|---|---|---|---|

| This compound | Acrylate ester | C₈ (branched) | Branched alkyl for steric effects |

| Butyl acrylate | Acrylate ester | C₄ (linear) | High reactivity due to short chain |

| 1-Octen-3-one | Enone | C₈ (linear) | α,β-unsaturated ketone |

Physical and Chemical Properties

- Polymerization Rate : Shorter-chain acrylates (e.g., butyl) polymerize faster due to higher mobility and reactivity. This compound’s branched, longer chain likely slows polymerization, favoring applications requiring controlled curing .

- Hydrophobicity : Longer alkyl chains (e.g., octane-3-yl, lauryl) enhance hydrophobicity and chemical resistance compared to shorter analogs like ethyl or butyl acrylates .

- Odor Profile: Butyl acrylate: Mushroom-like odor (OT: ~0.0032–55 ng/L air) . 1-Octen-3-one: Similar mushroom odor but lower OT (0.0032 ng/L air) due to enone structure . this compound: Expected to have a milder odor than butyl acrylate due to longer chain length, aligning with trends in homologous series.

Table 2: Odor Thresholds and Qualities

| Compound | Odor Quality | Odor Threshold (ng/L air) |

|---|---|---|

| Butyl acrylate | Mushroom-like | 0.0032–55 |

| 1-Octen-3-one | Mushroom-like | 0.0032 |

| Hexyl acrylate | Geranium-like | ~10–20 (inferred) |

| This compound | Likely mild, earthy | Not reported (inferred) |

Receptor Interactions and Sensory Perception

Evidence suggests that acrylates and enones with similar chain lengths (e.g., butyl acrylate vs. 1-octen-3-one) activate distinct olfactory receptors despite shared odor qualities. This implies that this compound’s perception may involve unique receptor interactions compared to ketone analogs .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Octane-3-yl acrylate with high purity for laboratory use?

- Methodological Answer : The esterification of 3-octanol with acrylic acid in the presence of acid catalysts (e.g., sulfuric acid) is a common approach. Purification can be achieved via vacuum distillation to remove unreacted monomers and solvent residues. For higher purity, column chromatography using silica gel with a non-polar eluent (e.g., hexane/ethyl acetate) is recommended. Ensure reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks: the acrylate vinyl protons (δ 5.8–6.4 ppm) and the octane chain methyl/methylene groups (δ 0.8–1.6 ppm).

- FT-IR : Look for the acrylate carbonyl stretch (~1720 cm⁻¹) and C=C stretching (~1630 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 184 for [M+H]⁺). Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (11–13 mil thickness) and safety goggles. Use a lab coat and work in a fume hood.

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (ACGIH TLV guidelines).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential sensitization .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize polymerization conditions involving this compound?

- Methodological Answer : Use a central composite design (CCD) to evaluate variables like initiator concentration, temperature, and monomer ratio. For example, in a study on acrylate-based coatings, CCD helped correlate hardness and solids content with monomer composition. Analyze results using ANOVA to identify significant factors and derive predictive models .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for acrylate reactivity?

- Methodological Answer :

- Validation : Perform density functional theory (DFT) calculations to compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots).

- Systematic Review : Cross-check literature for solvent effects, catalyst interactions, or side reactions overlooked in simulations. Use tools like SciFinder or Reaxys to identify conflicting reports and design validation experiments .

Q. How to conduct a systematic review of existing literature to identify research gaps in acrylate-based polymer applications?

- Methodological Answer :

- Keyword Search : Use terms like “this compound copolymerization” or “acrylate degradation mechanisms” in PubMed, Scopus, and Web of Science.

- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with experimental data. Exclude patents and industrial reports.

- Gap Analysis : Tabulate studies by application (e.g., coatings, adhesives) and note under-researched areas, such as long-term stability in biomedical environments .

Q. What advanced analytical techniques are suitable for studying degradation pathways of polymers derived from this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify thermal decomposition stages.

- GC-MS : Detect volatile degradation products (e.g., acrylic acid, octane fragments).

- Accelerated Aging : Expose samples to UV light or humidity and analyze via FT-IR for carbonyl index changes. Compare results with computational degradation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。